molecular formula C22H30BN B14582669 N-(Dibutylboranyl)-1-(4-methylphenyl)-1-phenylmethanimine CAS No. 61209-20-9

N-(Dibutylboranyl)-1-(4-methylphenyl)-1-phenylmethanimine

Cat. No.: B14582669
CAS No.: 61209-20-9
M. Wt: 319.3 g/mol
InChI Key: ALOGOZROQAVVGD-UHFFFAOYSA-N
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Description

N-(Dibutylboranyl)-1-(4-methylphenyl)-1-phenylmethanimine: is an organoboron compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom bonded to two butyl groups and a nitrogen atom, which is further connected to a phenyl group and a 4-methylphenyl group. The presence of both boron and nitrogen in the molecule imparts distinctive chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Dibutylboranyl)-1-(4-methylphenyl)-1-phenylmethanimine typically involves the reaction of dibutylborane with an appropriate imine precursor. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron center. The imine precursor can be synthesized by the condensation of aniline derivatives with aldehydes or ketones. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a catalyst such as titanium tetrachloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(Dibutylboranyl)-1-(4-methylphenyl)-1-phenylmethanimine undergoes various types of chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl and 4-methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Boronic acids or boronate esters.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

N-(Dibutylboranyl)-1-(4-methylphenyl)-1-phenylmethanimine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique reactivity.

Mechanism of Action

The mechanism of action of N-(Dibutylboranyl)-1-(4-methylphenyl)-1-phenylmethanimine involves the interaction of the boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which allows it to participate in a range of chemical reactions. Additionally, the imine group can undergo nucleophilic addition reactions, leading to the formation of new carbon-nitrogen bonds. These interactions are crucial for the compound’s reactivity and its applications in synthesis and medicine.

Comparison with Similar Compounds

    N-(Dibutylboranyl)-1-phenylmethanimine: Lacks the 4-methylphenyl group, resulting in different reactivity and applications.

    N-(Dibutylboranyl)-1-(4-chlorophenyl)-1-phenylmethanimine: Contains a chlorine substituent instead of a methyl group, which affects its chemical properties and reactivity.

    N-(Dibutylboranyl)-1-(4-methoxyphenyl)-1-phenylmethanimine:

Uniqueness: N-(Dibutylboranyl)-1-(4-methylphenyl)-1-phenylmethanimine is unique due to the presence of both boron and nitrogen atoms, which impart distinctive reactivity and versatility. The 4-methylphenyl group also influences its electronic properties, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

61209-20-9

Molecular Formula

C22H30BN

Molecular Weight

319.3 g/mol

IUPAC Name

N-dibutylboranyl-1-(4-methylphenyl)-1-phenylmethanimine

InChI

InChI=1S/C22H30BN/c1-4-6-17-23(18-7-5-2)24-22(20-11-9-8-10-12-20)21-15-13-19(3)14-16-21/h8-16H,4-7,17-18H2,1-3H3

InChI Key

ALOGOZROQAVVGD-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)N=C(C1=CC=CC=C1)C2=CC=C(C=C2)C

Origin of Product

United States

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